(S,R,S)-AHPC-C7-amine (hydrochloride)

Description

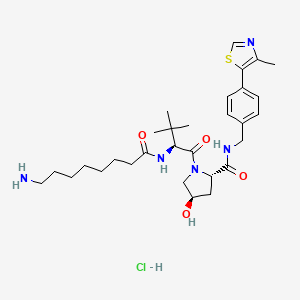

(S,R,S)-AHPC-C7-amine hydrochloride is a chemically synthesized E3 ubiquitin ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) development. It combines the von Hippel-Lindau (VHL)-targeting ligand VH032 with a C7 alkyl chain linker terminated by an amine group, which facilitates conjugation to target-binding warheads . This compound enables the recruitment of the VHL E3 ligase complex to specific proteins of interest, promoting their ubiquitination and subsequent degradation via the proteasome. Its hydrochloride salt form enhances aqueous solubility, making it suitable for biological applications .

Properties

Molecular Formula |

C30H46ClN5O4S |

|---|---|

Molecular Weight |

608.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C30H45N5O4S.ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 |

InChI Key |

RMNLYSBBFGSMFL-QVRKWNSCSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C7-amine (hydrochloride) involves multiple steps, starting from the appropriate chiral precursorsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C7-amine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

Scientific Research Applications

(S,R,S)-AHPC-C7-amine (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.

Biology: Plays a role in studying protein-protein interactions and cellular pathways.

Medicine: Potential therapeutic applications in cancer treatment by selectively degrading oncogenic proteins.

Industry: Utilized in the development of new chemical entities and drug discovery.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C7-amine (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is crucial in cellular responses to oxygen levels .

Comparison with Similar Compounds

Key Observations :

- Linker Length : Longer alkyl chains (e.g., C7) may improve cell permeability and target engagement but reduce solubility compared to shorter chains (e.g., C3) .

- Salt Form: Dihydrochloride salts (e.g., (S,R,S)-AHPC-C3-NH2) offer higher solubility than mono-hydrochloride forms, critical for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.